

Eltrombopag-13C4 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eltrombopag-13C4*

Cat. No.: *B565038*

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An In-depth Technical Guide to Eltrombopag-13C4

This technical guide provides a comprehensive overview of **Eltrombopag-13C4**, a labeled internal standard for Eltrombopag, a thrombopoietin receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Core Compound Identification

Eltrombopag-13C4 is the stable isotope-labeled version of Eltrombopag, used in quantitative analysis.

Property	Value	Source
Chemical Name	(Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-(methyl-13C)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene-3,4,5-13C3)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid	[1][2][3]
CAS Number	1217230-31-3	[1][2][3][4][5]
Molecular Formula	C ₂₁ ¹³ C ₄ H ₂₂ N ₄ O ₄	[1][2][3][4]
Molecular Weight	446.44 g/mol	[3][6][7]
Appearance	Orange-Yellow Solid	[1][2]

Mechanism of Action

Eltrombopag is a non-peptide thrombopoietin (TPO) receptor agonist.[8] It functions by binding to the transmembrane domain of the human TPO receptor (c-Mpl), thereby activating intracellular signaling cascades that promote the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[8][9][10] This stimulation ultimately leads to an increase in platelet production.[11][12] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, Eltrombopag's interaction with the transmembrane domain initiates a distinct conformational change, leading to the activation of downstream pathways.[13][14]

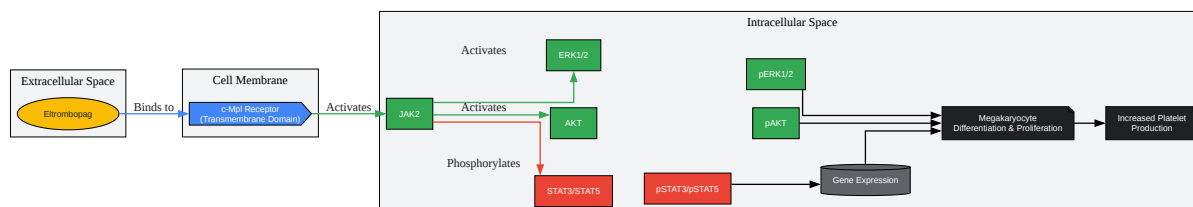
Signaling Pathways

Upon binding to the c-Mpl receptor, Eltrombopag activates several key signaling pathways:

- **JAK/STAT Pathway:** Eltrombopag is a potent stimulator of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) phosphorylation.[13][15] Specifically, it has been shown to induce the phosphorylation of STAT3 and STAT5.[14][16]
- **AKT and ERK Pathways:** Eltrombopag also promotes the phosphorylation of AKT and ERK1/2, which are crucial for regulating thrombopoiesis.[14][16] Notably, some studies

suggest that unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in the same manner.[15]

- Immunomodulatory Effects: In the context of Immune Thrombocytopenia (ITP), Eltrombopag may also exert immunomodulatory effects. It has been suggested to restore immune tolerance by improving the function of CD4+ regulatory T cells (Tregs) and rebalancing Fcγ receptors on monocytes.[17]



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Eltrombopag Signaling Pathway

Pharmacokinetics

The pharmacokinetic profile of Eltrombopag has been extensively studied.

Parameter	Description	Source
Absorption	Orally bioavailable with peak plasma concentrations occurring 2-6 hours after administration. Bioavailability is approximately 52%.	[8] [11] [13]
Distribution	Highly bound to plasma proteins (>99%).	[8] [11] [13]
Metabolism	Extensively metabolized in the liver, primarily through oxidation by CYP1A2 and CYP2C8, and glucuronidation by UGT1A1 and UGT1A3.	[8] [11] [15]
Elimination	Primarily excreted in the feces (approximately 59%), with a smaller portion eliminated in the urine (approximately 31%).	[11] [15]
Half-life	The elimination half-life ranges from 21 to 35 hours.	[11] [13]

Experimental Protocols

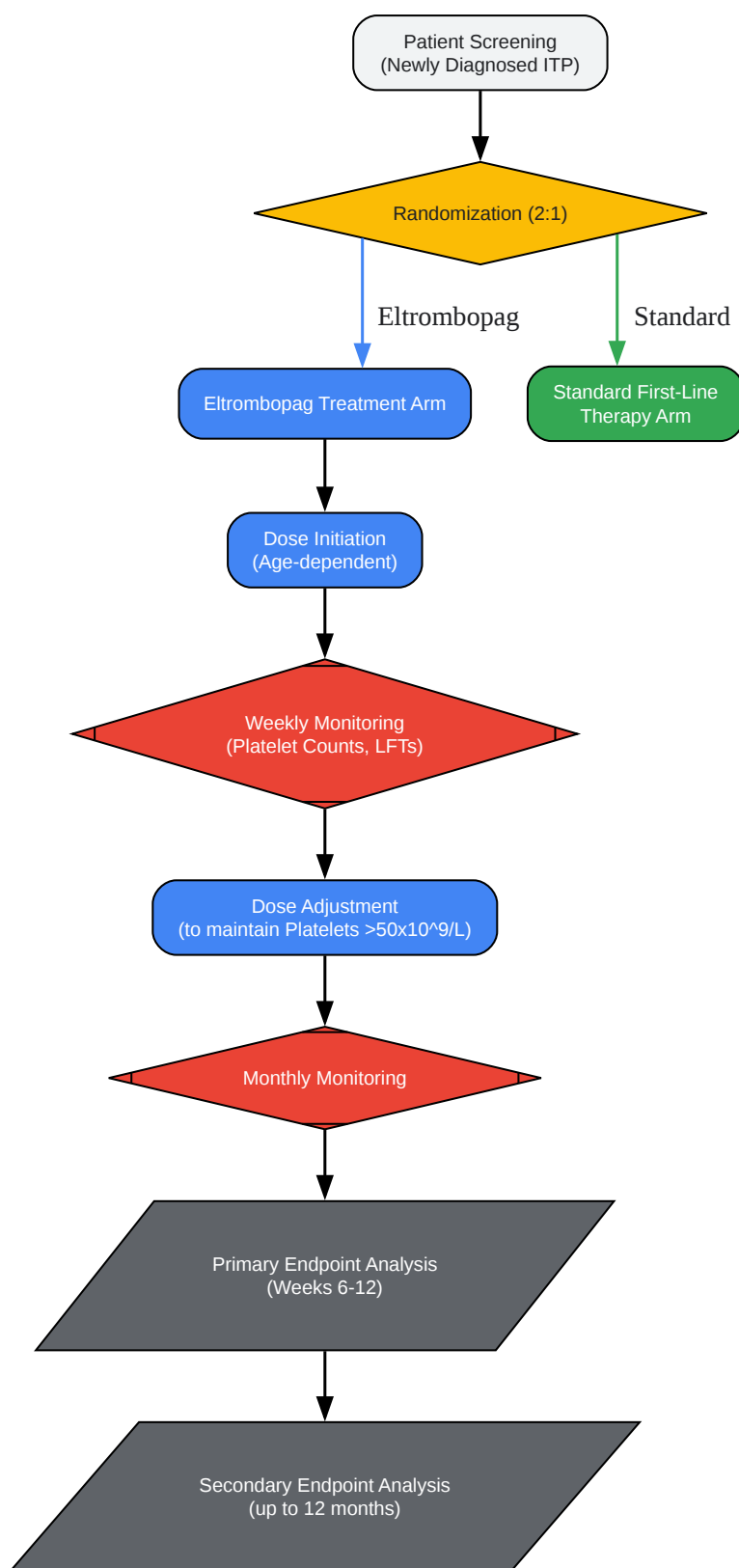
Detailed experimental protocols for Eltrombopag are often proprietary. However, information from clinical trial designs provides insight into its evaluation in human subjects.

A. Clinical Trial Protocol for Eltrombopag in Immune Thrombocytopenia (ITP)

This section outlines a generalized protocol based on published studies for pediatric patients with newly diagnosed ITP.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Study Design: Open-label, randomized controlled trial.
- Patient Population: Children with newly diagnosed ITP requiring treatment due to bleeding or impact on quality of life.

- Randomization: Patients are randomized (e.g., 2:1) to receive either Eltrombopag or standard first-line therapy (e.g., corticosteroids, intravenous immunoglobulin).
- Dosing:
 - Initial Dose (Eltrombopag): For children aged 1-5 years, the starting dose is typically 25 mg once daily. For those aged 6-17 years, the initial dose is 50 mg once daily.[8]
 - Dose Adjustment: The dose is adjusted to achieve and maintain a platelet count of at least 50×10^9 cells/L.[8] The maximum daily dose is generally 75 mg.[8]
- Monitoring:
 - Complete blood count (CBC) with differential and platelet count is monitored weekly at the start of therapy and then monthly.[8]
 - Liver function tests (LFTs) are assessed prior to therapy, every two weeks during dose adjustment, and monthly thereafter.[8]
- Primary Endpoint: A common primary endpoint is the proportion of patients achieving a sustained platelet response, defined as a platelet count $>50 \times 10^9$ /L for a specified duration (e.g., ≥ 3 of 4 weeks during weeks 6-12 of therapy).[18][19]
- Secondary Endpoints: These may include the need for rescue therapies, discontinuation of treatment, response rates at later time points (e.g., 6 and 12 months), bleeding scores, and health-related quality of life assessments.[18][19]



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Generalized Clinical Trial Workflow

B. In Vitro Megakaryocyte Differentiation Assay

Based on published research, a general protocol to assess the effect of Eltrombopag on megakaryocyte differentiation in vitro can be outlined.[16]

- Cell Source: Human cord blood-derived hematopoietic stem cells (HSCs).
- Culture Conditions: HSCs are cultured in a suitable medium supplemented with various concentrations of Eltrombopag (e.g., 50, 100, 200, 500, 2000 ng/ml).
- Differentiation Period: The cells are cultured for a period sufficient to allow for megakaryocyte differentiation (e.g., 13 days).
- Analysis:
 - Flow Cytometry: To assess the expression of megakaryocyte-specific surface markers.
 - Proplatelet Formation Assay: To evaluate the ability of mature megakaryocytes to form proplatelets, the immediate precursors to platelets.
 - Western Blotting: To analyze the phosphorylation status of key signaling proteins such as STAT3, STAT5, AKT, and ERK1/2 in cell lysates.

This guide provides a foundational understanding of **Eltrombopag-13C4** and its parent compound, Eltrombopag. For specific experimental applications, researchers should consult detailed methodologies in peer-reviewed literature and adhere to all relevant safety guidelines.

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References

- 1. Eltrombopag-13C4 | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lotusfeetpharma.com [lotusfeetpharma.com]
- 4. kmpharma.in [kmpharma.in]
- 5. Eltrombopag-13C4 | CAS 1217230-31-3 | LGC Standards [lgcstandards.com]
- 6. Eltrombopag-13C4 - CAS - 1217230-31-3 | Axios Research [axios-research.com]
- 7. Eltrombopag-13C4 | CAS No- 1217230-31-3 | Simson Pharma Limited [simsonpharma.com]
- 8. mims.com [mims.com]
- 9. Population pharmacokinetic/ pharmacodynamic modelling of eltrombopag in healthy volunteers and subjects with chronic liver disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. emergencydrug.com [emergencydrug.com]
- 13. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. Pardon Our Interruption [revolade.com]
- 18. Phase 3 randomised trial of eltrombopag versus standard first-line pharmacological management for newly diagnosed immune thrombocytopaenia (ITP) in children: study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase 3 randomised trial of eltrombopag versus standard first-line pharmacological management for newly diagnosed immune thrombocytopaenia (ITP) in children: study protocol - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Eltrombopag-13C4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565038#eltrombopag-13c4-cas-number-and-molecular-weight>]

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